N-1-Azabicyclo(2.2.2)oct-3-yl-2-fluorobenzamide monohydrochloride
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Overview
Description
N-1-Azabicyclo(2.2.2)oct-3-yl-2-fluorobenzamide monohydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s structure features a bicyclic azabicyclo[2.2.2]octane core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-Azabicyclo(2.2.2)oct-3-yl-2-fluorobenzamide monohydrochloride typically involves the reaction of 2-fluorobenzoyl chloride with 1-azabicyclo[2.2.2]octan-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-1-Azabicyclo(2.2.2)oct-3-yl-2-fluorobenzamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-1-Azabicyclo(2.2.2)oct-3-yl-2-fluorobenzamide monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-1-Azabicyclo(2.2.2)oct-3-yl-2-fluorobenzamide monohydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can lead to various physiological effects, such as changes in neurotransmitter release and receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-1-Azabicyclo(2.2.2)oct-3-yl-4-bromo-2-fluorobenzamide
- N-1-Azabicyclo(2.2.2)oct-3-yl-2-bromo-4-fluorobenzamide
Uniqueness
N-1-Azabicyclo(2.2.2)oct-3-yl-2-fluorobenzamide monohydrochloride is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
90183-00-9 |
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Molecular Formula |
C14H18ClFN2O |
Molecular Weight |
284.75 g/mol |
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-2-fluorobenzamide;hydrochloride |
InChI |
InChI=1S/C14H17FN2O.ClH/c15-12-4-2-1-3-11(12)14(18)16-13-9-17-7-5-10(13)6-8-17;/h1-4,10,13H,5-9H2,(H,16,18);1H |
InChI Key |
KSMWMFYGMVJPCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=CC=C3F.Cl |
Origin of Product |
United States |
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